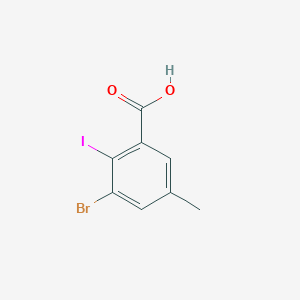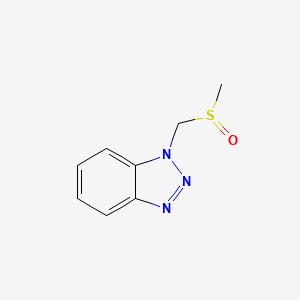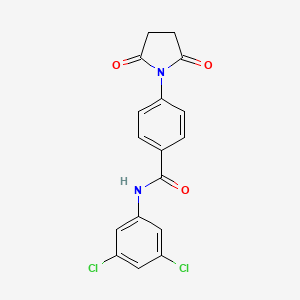
3-bromo-2-iodo-5-methylBenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-iodo-5-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It has a molecular weight of 340.94 and its IUPAC name is 3-bromo-5-iodo-2-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H6BrIO2 . Its InChI code is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Health Effects of Brominated Compounds
Brominated compounds, similar to 3-bromo-2-iodo-5-methylbenzoic acid, have been extensively studied for their health effects, particularly in the context of flame retardants. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with brominated benzoic acids, have been reviewed for their toxicological profiles. These compounds exhibit similar toxicity profiles to their chlorinated homologs, with concerns raised regarding their potential health impacts as environmental exposure increases with the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Pharmacological Activities of Structurally Related Compounds
Gallic acid, while not structurally identical, shares the benzoic acid core with this compound. Its pharmacological activities have been studied, highlighting its anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases. This suggests that structurally complex benzoic acids could be explored for similar pharmacological potentials (Jinrong Bai et al., 2020).
Environmental Persistence and Toxicity of Halogenated Benzoic Acids
The environmental behavior of parabens, esters of para-hydroxybenzoic acid, demonstrates the fate and potential effects of halogenated benzoic acids in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, raising concerns about continuous environmental introduction and the formation of halogenated by-products with potentially greater stability and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Electrochemical Surface Finishing and Energy Storage
The research into room-temperature haloaluminate ionic liquids, which involve brominated and iodinated intermediates, sheds light on the application potential of structurally related compounds in electroplating and energy storage technologies. These findings indicate the usefulness of brominated and iodinated organic compounds in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of 3-bromo-2-iodo-5-methylbenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo reactions at the benzylic position, which can be either SN1 or SN2, depending on the nature of the substituents .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, certain conditions may favor or inhibit the reactions it undergoes, thereby affecting its biological activity.
Propiedades
IUPAC Name |
3-bromo-2-iodo-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUGOQOZLIANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)




![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)